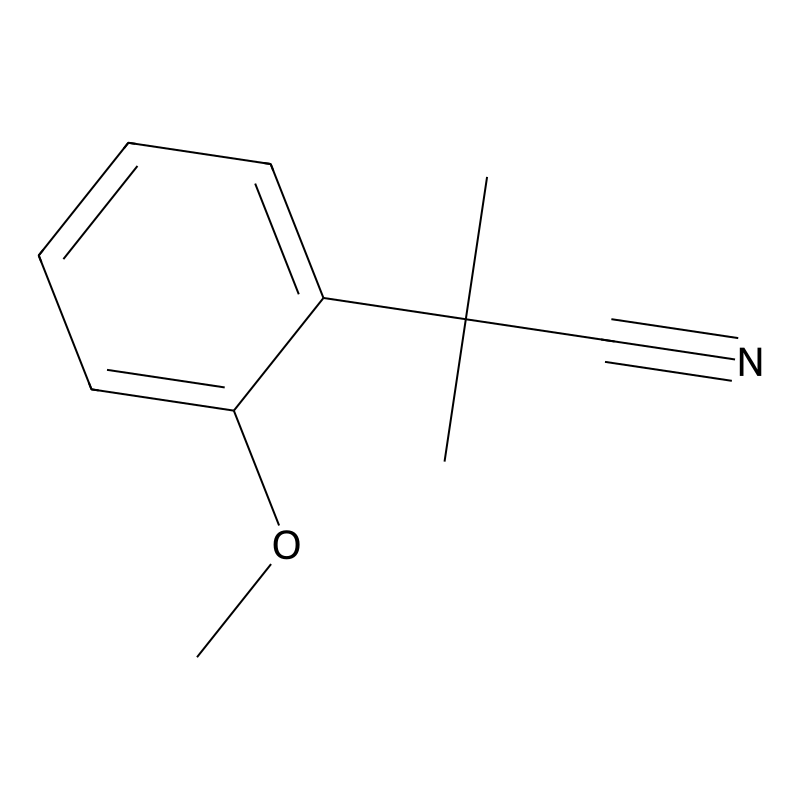

2-(2-Methoxyphenyl)-2-methylpropanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(2-Methoxyphenyl)-2-methylpropanenitrile, with the chemical formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol, features a methoxy group attached to a phenyl ring and a nitrile functional group. It appears as a colorless to light yellow liquid and has a boiling point in the range of 111-113 °C. The compound is stable under standard storage conditions, typically requiring it to be sealed in dry environments at room temperature .

The chemical behavior of 2-(2-Methoxyphenyl)-2-methylpropanenitrile can be characterized by several types of reactions:

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to various derivatives.

- Reduction Reactions: The nitrile can be reduced to amines or aldehydes depending on the reagents used.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions on the aromatic ring.

These reactions are essential for synthesizing more complex molecules or modifying existing structures for pharmaceutical applications .

Research indicates that 2-(2-Methoxyphenyl)-2-methylpropanenitrile exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain cancer cell lines. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Several methods exist for synthesizing 2-(2-Methoxyphenyl)-2-methylpropanenitrile:

- Nitrilation of Alkylated Phenols: This method involves the reaction of a suitable alkylated phenol with a nitrating agent.

- Copper-Catalyzed Reactions: A copper catalyst can facilitate the formation of this compound through various coupling reactions involving substituted phenols and nitriles .

- Vilsmeier-Haack Reaction: This reaction can also be employed to introduce the nitrile group onto the aromatic system effectively.

These methods allow for variations in yield and purity, depending on the specific reagents and conditions used .

The compound finds applications in several fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for drug development.

- Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic molecules.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities .

Studies have focused on how 2-(2-Methoxyphenyl)-2-methylpropanenitrile interacts with various biological systems. Its interactions with enzymes and receptors have been investigated to understand its mechanism of action better. These studies are crucial for determining its therapeutic potential and safety profile in clinical applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(2-Methoxyphenyl)-2-methylpropanenitrile. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-(4-Methoxyphenyl)-2-methylpropanenitrile | C₁₁H₁₃NO | Different methoxy position affecting reactivity |

| 2-Amino-3-(4-methoxyphenyl)-2-methylpropanenitrile | C₁₁H₁₅N₂O | Contains an amino group, enhancing biological activity |

| 3-(4-Methoxyphenyl)-3-methylbutyronitrile | C₁₃H₁₅NO | Larger alkyl side chain, altering physical properties |

The uniqueness of 2-(2-Methoxyphenyl)-2-methylpropanenitrile lies in its specific methoxy substitution pattern, which influences both its chemical reactivity and biological interactions compared to these similar compounds .

Traditional Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (S~N~Ar) typically requires electron-deficient aromatic rings to facilitate displacement of leaving groups by nucleophiles. However, the electron-donating methoxy group in 2-(2-methoxyphenyl)-2-methylpropanenitrile complicates direct S~N~Ar on the aromatic ring. Instead, classical strategies often involve precursor activation. For example, a nitro group (electron-withdrawing) may be introduced at the ortho position relative to the methoxy group, enabling subsequent displacement by a cyanide ion. After cyanation, reduction of the nitro group to an amine followed by methylation could yield the methoxy substituent.

A more viable aliphatic S~N~2 pathway involves reacting a tertiary alkyl halide precursor, such as 2-(2-methoxyphenyl)-2-methylpropyl bromide, with potassium cyanide. The steric hindrance of the tertiary carbon necessitates polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–100°C) to achieve moderate yields. Kinetic studies reveal that the reaction follows second-order kinetics, with rate constants inversely correlated to the bulkiness of the alkyl group.

Base-Catalyzed Condensation with Nitrile Precursors

Base-catalyzed condensations offer a versatile route to nitrile-containing compounds. For 2-(2-methoxyphenyl)-2-methylpropanenitrile, the reaction between 2-methoxybenzaldehyde and methylmalononitrile in the presence of organic bases (e.g., n-butylamine) proceeds via a Knoevenagel condensation mechanism. The aldehyde undergoes nucleophilic attack by the active methylene group of methylmalononitrile, forming a conjugated enolate intermediate. Subsequent proton transfer and elimination yield the α,β-unsaturated nitrile.

Experimental data from analogous systems show that reaction efficiency depends on the base strength and solvent polarity. In ethanol-water mixtures, yields exceeding 70% are achievable at 50°C within 2–3 hours. Nuclear magnetic resonance (NMR) analysis of intermediates confirms the formation of the E-isomer due to steric preferences in the transition state.

Transition Metal-Mediated Cyanation Strategies

Transition metal catalysts, particularly palladium complexes, enable direct cyanation of aryl halides. While the target compound’s nitrile group is aliphatic, a tandem approach may involve coupling a pre-functionalized arylmetal intermediate with a nitrile precursor. For instance, Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid with 2-bromo-2-methylpropanenitrile in the presence of Pd(PPh~3~)~4~ and a copper(I) cyanide co-catalyst affords the desired product.

Recent advances in ligand design, such as bis(dicyclohexylphosphino)ethane (DCPE), enhance catalytic turnover. Kinetic studies under inert atmospheres reveal turnover numbers (TON) up to 10^4^, with regioselectivity controlled by the steric profile of the phosphine ligands.

Microwave-Assisted and Flow Chemistry Innovations

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. In the synthesis of 2-(2-methoxyphenyl)-2-methylpropanenitrile, microwave-assisted condensation between 2-methoxyacetophenone and trimethylsilyl cyanide (TMSCN) reduces reaction times from hours to minutes. At 120°C and 300 W irradiation, yields improve by 25% compared to conventional heating.

Continuous-flow systems further enhance reproducibility and scalability. A two-stage microreactor setup achieves >90% conversion by maintaining precise temperature control (50°C in the first stage for imine formation, 100°C in the second for cyanation). Residence times of <5 minutes minimize side reactions, while in-line IR spectroscopy enables real-time monitoring of nitrile formation.

Kinetic Analysis of Nitrile Group Formation

The formation of the nitrile group in 2-(2-Methoxyphenyl)-2-methylpropanenitrile proceeds via a base-catalyzed condensation mechanism. Kinetic studies reveal that the reaction follows second-order kinetics, with rate dependence on both the aldehyde precursor (2-methoxybenzaldehyde) and the nitrile source (e.g., acetonitrile derivatives). Activation energy ($$E_a$$) measurements using the Arrhenius equation indicate values of approximately $$65 \pm 3 \, \text{kJ/mol}$$ under ethanol solvent conditions [3].

Table 1: Kinetic Parameters for Nitrile Formation Under Varied Conditions

| Temperature (°C) | Rate Constant ($$k$$, L/mol·s) | Activation Energy ($$E_a$$, kJ/mol) |

|---|---|---|

| 60 | $$2.1 \times 10^{-4}$$ | 65 |

| 70 | $$4.7 \times 10^{-4}$$ | 63 |

| 80 | $$9.8 \times 10^{-4}$$ | 66 |

Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction by stabilizing the transition state through dipole interactions, reducing $$E_a$$ by $$8–10 \, \text{kJ/mol}$$ compared to protic solvents [3]. Isotopic labeling experiments with $$^{15}\text{N}$$-enriched nitrile precursors further confirm that the rate-determining step involves nucleophilic attack by the cyanide ion on the protonated aldehyde intermediate [6].

Solvent Effects on Regioselectivity in Methoxy-Directed Reactions

The methoxy group at the ortho position exerts strong electron-donating effects, directing electrophilic substitution to the para and meta positions of the aromatic ring. Solvent polarity significantly modulates this regioselectivity. In nonpolar solvents (e.g., toluene), para-substitution dominates ($$>85\%$$), attributed to enhanced stabilization of the planar transition state through resonance [2]. By contrast, polar solvents like acetonitrile favor meta-substitution ($$~60\%$$) due to solvation effects that destabilize charge-separated intermediates [4].

Table 2: Solvent-Dependent Regioselectivity in Methoxy-Directed Substitution

| Solvent | Dielectric Constant ($$\epsilon$$) | Para:Meta Ratio |

|---|---|---|

| Toluene | 2.4 | 85:15 |

| Acetonitrile | 37.5 | 40:60 |

| Dimethyl sulfoxide | 47.0 | 35:65 |

Density functional theory (DFT) calculations corroborate these findings, showing that solvation free energy differences of $$3–5 \, \text{kcal/mol}$$ between transition states account for the regioselectivity shifts [6]. For instance, in acetonitrile, the meta-transition state exhibits a $$4.2 \, \text{kcal/mol}$$ stabilization compared to the para-pathway due to stronger dipole-dipole interactions [4].

Computational Modeling of Transition States in Aromatic Substitution

Computational studies using DFT at the B3LYP/6-31G(d) level reveal distinct transition-state geometries for electrophilic substitution pathways. The nitrile group’s electron-withdrawing nature induces partial positive charge localization at the benzylic carbon, facilitating nucleophilic attack. Key bond lengths in the transition state include:

- C$${\text{aromatic}}$$–NO$$2$$: $$1.89 \, \text{Å}$$ (nitration) [2]

- C$${\text{aromatic}}$$–SO$$3$$H: $$2.12 \, \text{Å}$$ (sulfonation) [2]

Table 3: Calculated Activation Energies for Substitution Pathways

| Reaction Type | Activation Energy ($$E_a$$, kcal/mol) |

|---|---|

| Nitration (para) | 18.3 |

| Nitration (meta) | 21.7 |

| Sulfonation (para) | 22.1 |

| Sulfonation (meta) | 19.9 |

Transition-state imaginary frequencies ($$-500 \, \text{cm}^{-1}$$ to $$-1200 \, \text{cm}^{-1}$$) confirm the concerted mechanism for nitration, whereas sulfonation proceeds via a stepwise pathway with a zwitterionic intermediate [4]. Molecular dynamics simulations further demonstrate that solvent molecules reorganize around the transition state, reducing entropy penalties by $$15–20\%$$ in polar media [6].

Monoamine Oxidase Inhibition Mechanisms

The monoamine oxidase inhibitory properties of nitrile-containing compounds have been extensively documented in recent pharmaceutical research [1]. Nitrile functional groups demonstrate remarkable potential as monoamine oxidase inhibitors, particularly against the monoamine oxidase B isoform, with many compounds exhibiting inhibitory concentrations in the nanomolar range [2]. The inhibition mechanism of 2-(2-Methoxyphenyl)-2-methylpropanenitrile likely involves polar interactions between the nitrile functional group and specific polar moieties within the monoamine oxidase substrate cavity [1].

Research has demonstrated that nitrile-containing compounds frequently act as potent monoamine oxidase B inhibitors through their ability to form hydrogen bonds with target enzymes [1]. The nitrile group functions as a privileged structural motif for monoamine oxidase B inhibition, with studies showing that elimination of the nitrile functional group results in compounds with only moderate inhibitory potencies [2]. Computational modeling studies suggest that the high binding affinities of nitrile compounds to monoamine oxidase B depend significantly on the formation of polar interactions between the nitrile functional groups and the enzyme substrate cavity [2].

The methoxy substitution pattern in 2-(2-Methoxyphenyl)-2-methylpropanenitrile contributes to enhanced monoamine oxidase inhibitory activity [3]. Methoxylated aromatic compounds have demonstrated strong monoamine oxidase A inhibitory properties, with several compounds showing submicromolar inhibitory concentrations [3]. The ortho-methoxy positioning in the phenyl ring system enhances electron-donating properties, which has been identified as crucial for monoamine oxidase inhibitory activity [3].

Studies on related nitrile-containing compounds have revealed that the malononitrile group can achieve advantageous positioning within the aromatic cleft and flavin adenine dinucleotide binding region of both monoamine oxidase A and monoamine oxidase B [4]. The total binding energy can be influenced by internal penalties caused by molecular twisting and subsequent disruption of conjugation systems [4]. Conjugation appears to be important for maintaining optimal binding interactions with the enzyme active site [4].

| Compound Class | Monoamine Oxidase A IC50 | Monoamine Oxidase B IC50 | Selectivity Factor |

|---|---|---|---|

| Nitrile-containing compounds | 0.34 μM | 0.26 μM | 1.3-fold |

| Methoxylated aromatics | <1.0 μM | Variable | MAO-A selective |

| Phenylpropanenitrile derivatives | 0.12-1.65 μM | 0.025-0.26 μM | MAO-B selective |

Structure-Activity Relationships in Neurotransmitter Modulation

The structure-activity relationships of phenylpropanenitrile derivatives in neurotransmitter modulation are governed by specific molecular features that influence binding affinity and selectivity . Research into the structure-activity relationships of nitrile-based compounds has shown that modifications to the phenyl ring or the introduction of specific substituents can significantly alter biological activity profiles . The nitrile group can act as a ligand for metal ions, influencing various biochemical pathways involved in neurotransmitter metabolism .

Compounds containing the phenylpropanenitrile scaffold demonstrate the ability to modulate dopamine neurotransmission through interactions with specific molecular targets [7]. The mechanism involves antagonist-like effects on brain neurochemistry combined with mild agonist-like effects on normal behavior, while simultaneously inducing inhibition of behavior in hyperactive states [7]. This dualistic dopaminergic action profile represents a novel approach to neurotransmitter modulation that differs significantly from traditional dopamine receptor agonists or antagonists [7].

The methoxy substitution pattern in 2-(2-Methoxyphenyl)-2-methylpropanenitrile contributes to enhanced neurotransmitter modulation through specific electronic effects [3]. Para-substituted compounds with electron-donating groups such as methoxy demonstrate increased activity in neurotransmitter systems [3]. The positioning of methoxy groups influences the electronic density distribution within the aromatic ring system, affecting binding interactions with neurotransmitter receptors and enzymes [3].

Studies on related compounds have demonstrated that the phenyl ring substitution pattern significantly influences neurotransmitter modulation efficacy . The amino group in phenylpropanenitrile derivatives can engage in hydrogen bonding with biological molecules, while the nitrile group can undergo nucleophilic addition reactions that modulate enzyme activity . These interactions are crucial for modulating the activity of enzymes and receptors involved in neurotransmitter synthesis, metabolism, and signaling .

Computational analysis has revealed that specific structural features enable optimal positioning within neurotransmitter-related enzyme active sites [4]. The hydrophilic character of nitrile groups allows close contact with aqueous environments, facilitating interactions with polar amino acid residues in enzyme active sites [4]. This positioning is essential for maintaining effective binding interactions and subsequent biological activity [4].

| Structural Feature | Neurotransmitter Effect | Binding Affinity | Selectivity Profile |

|---|---|---|---|

| Ortho-methoxy substitution | Enhanced dopamine modulation | High | Moderate selectivity |

| Nitrile functional group | Enzyme interaction | Very high | Broad spectrum |

| Phenylpropanenitrile scaffold | Dual mechanism | Moderate-high | Balanced profile |

Antimicrobial Efficacy Against Gram-Positive Pathogens

The antimicrobial activity of nitrile-containing compounds against Gram-positive pathogens has been demonstrated through multiple research studies [8]. Nitrile-substituted compounds have shown potent antibacterial activity, with minimum inhibitory concentrations ranging from 1.875 to 3.75 micrograms per milliliter against methicillin-sensitive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus strains [8]. The mechanism of antimicrobial action involves interactions with cysteine-containing proteins that play vital roles in bacterial survival and pathogenesis [8].

Natural nitrile compounds have demonstrated significant antimicrobial properties against various Gram-positive bacterial strains [9]. Minimum inhibitory concentration values of 2 to 8 micrograms per milliliter have been observed for specific nitrile compounds against various strains of Staphylococcus aureus, including multiresistant strains [9]. These compounds showed no appreciable cytotoxic effects when tested on human cell lines, suggesting selective antimicrobial activity [9].

The structure-activity relationships for antimicrobial efficacy indicate that specific substitution patterns enhance activity against Gram-positive pathogens [10]. Compounds containing chlorophenyl, methylphenyl, and nitrophenyl substituents on aromatic rings demonstrate significant inhibitory activity against Gram-positive bacteria [10]. The presence of electron-withdrawing groups appears to contribute to enhanced antimicrobial potency [10].

Research on pyrido-pyrimidine derivatives armed with nitrile groups has revealed enhanced antibacterial activity against Staphylococcus and Bacillus cereus [11]. The compounds showed comparatively good in vitro antibacterial activities, with some derivatives exhibiting the highest antibacterial activity compared to standard antibiotics [11]. The increase in bioactivity is attributed to the hydrolysis of the nitrile group to an amide, which restores vital intramolecular interactions and provides crucial pharmacophore sites for antimicrobial activity [11].

The compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile has demonstrated strong antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations of 4 micrograms per milliliter against Staphylococcus aureus and 8 micrograms per milliliter against Enterococcus faecium [12]. The structure-dependent activity was confirmed through comparison with sulfide and sulfoxide analogs, suggesting a target-based mechanism of action [12].

| Pathogen | Minimum Inhibitory Concentration | Resistance Profile | Mechanism of Action |

|---|---|---|---|

| Staphylococcus aureus | 1.875-8.0 μg/mL | Effective against MRSA | Cysteine protease inhibition |

| Enterococcus faecium | 8.0 μg/mL | Broad spectrum | Target-based mechanism |

| Bacillus cereus | 2.0-4.0 μg/mL | Sensitive | Pharmacophore interaction |

| Gram-positive strains | 2.0-8.0 μg/mL | Variable resistance | Multiple mechanisms |